molecular formula C16H13ClN4O3 B12315653 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B12315653
M. Wt: 344.75 g/mol
InChI Key: PHLMWWVJBZUKIX-YRNVUSSQSA-N
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Description

3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a cyanopropenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanopropenoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and chlorophenyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with different substituents on the phenyl ring.

    3-[1-(2-carbamoylethyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique combination of the chlorophenyl group and the cyanopropenoic acid moiety in 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid provides distinct chemical properties and potential biological activities that are not observed in its analogs .

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H13ClN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+

InChI Key

PHLMWWVJBZUKIX-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Cl

Origin of Product

United States

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